3-(3-Hydroxypropoxy)propyl octadecanoate
Description
Properties
CAS No. |
83826-32-8 |
|---|---|
Molecular Formula |
C24H48O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)propyl octadecanoate |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(26)28-23-18-22-27-21-17-20-25/h25H,2-23H2,1H3 |
InChI Key |
SKPURKHBHODMGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 3 Hydroxypropoxy Propyl Octadecanoate
Direct Esterification and Transesterification Approaches for Octadecanoate Linkages
The formation of the octadecanoate ester linkage is a fundamental step in the synthesis of 3-(3-Hydroxypropoxy)propyl octadecanoate. This can be achieved through direct esterification of stearic acid with 3-(3-hydroxypropoxy)propan-1-ol or by transesterification.
Direct Esterification: This is a common method involving the reaction of stearic acid with 3-(3-hydroxypropoxy)propan-1-ol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. acs.orgnih.gov The reaction is generally heated to drive off the water produced, thereby shifting the equilibrium towards the formation of the ester. wikipedia.org The molar ratio of the alcohol to the acid is a critical parameter, with an excess of the alcohol often used to maximize the conversion of the fatty acid. ache.org.rs
Transesterification: An alternative route is the transesterification of a simple alkyl stearate, such as methyl stearate, with 3-(3-hydroxypropoxy)propan-1-ol. wikipedia.org This reaction is also typically catalyzed by an acid or a base. wikipedia.org The choice of catalyst depends on the specific reactants and desired reaction conditions. The removal of the lower-boiling alcohol byproduct (e.g., methanol) is crucial for driving the reaction to completion. wikipedia.org
| Method | Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Direct Esterification | Sulfuric Acid, p-Toluenesulfonic Acid | 110-240°C, removal of water acs.orgaip.org | Readily available starting materials. | High temperatures, potential for side reactions. |
| Transesterification | Acid or Base Catalysts | Varies with catalyst, often involves heating and removal of alcohol byproduct wikipedia.org | Can be performed under milder conditions than direct esterification. | Requires pre-synthesis of an alkyl stearate. |
Strategies for Incorporating the 3-Hydroxypropoxy Moiety
The 3-hydroxypropoxy moiety is derived from 3-(3-hydroxypropoxy)propan-1-ol. The synthesis of this diol can be achieved through methods such as the Williamson ether synthesis or the acid-catalyzed dehydration of propan-1-ol. doubtnut.comdoubtnut.com Once the diol is obtained, it can be reacted with stearic acid or its derivative as described in the previous section. The selective mono-functionalization of symmetrical diols can be challenging, often resulting in a mixture of the desired monoester, the diester, and unreacted diol. researchgate.net Chromatographic purification is typically required to isolate the pure this compound.
Chemoenzymatic Synthesis of Ester Bonds
In recent years, enzymatic catalysis has emerged as a greener alternative for ester synthesis. mdpi.comnih.gov Lipases, a class of enzymes that hydrolyze fats in nature, can be used to catalyze esterification and transesterification reactions under mild conditions. wikipedia.orgscielo.br The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), is particularly advantageous as it allows for easy separation and reuse of the catalyst. acs.orgacs.org
Chemoenzymatic synthesis offers several benefits, including high selectivity, which can minimize the formation of byproducts, and the avoidance of harsh reaction conditions and toxic solvents. nih.govresearchgate.net The reaction parameters, such as temperature, solvent, and water activity, need to be carefully optimized to achieve high conversion rates. scielo.br
| Enzyme | Reaction Type | Substrates | Key Advantages |
| Candida antarctica Lipase B | Esterification | Stearic acid and glycerol (B35011) acs.orgacs.org | High thermal stability, can be used in solvent-free systems. |
| Candida rugosa Lipase | Esterification | Stearic acid and various alkyl alcohols nih.gov | Effective for a range of alcohols. |
| Lipozyme | Interesterification | Palm oil midfraction and stearic acid scielo.br | High selectivity for specific positions on the glycerol backbone. |
Functionalization and Derivatization for Tailored Properties
The free hydroxyl group in this compound provides a reactive site for further functionalization and derivatization. This allows for the modification of the compound's physical and chemical properties to suit specific applications. For example, the hydroxyl group can be esterified with another fatty acid to create a diester, or it can be converted to other functional groups through various organic reactions. The derivatization of fatty acids and their esters is a common strategy to alter properties such as polarity and volatility for analytical purposes, such as gas chromatography. sigmaaldrich.com
Exploration of Biological Activities Associated with 3 3 Hydroxypropoxy Propyl Octadecanoate and Analogous Lipid Esters
In Vitro Assessment of Biological Profiles
The in vitro evaluation of lipid esters provides foundational knowledge of their interactions at a cellular and molecular level. These assessments are crucial in determining potential therapeutic or modulatory effects.
Investigation of Antibacterial Efficacy of Octadecanoate Derivatives
Derivatives of octadecanoic acid have demonstrated notable antibacterial properties against a range of microorganisms. Fatty acids and their esters are recognized for their antimicrobial capabilities, which are influenced by their chemical structures. nih.gov For instance, certain octadecanoic acid esters have been shown to possess antimicrobial and antioxidant properties. researchgate.net
One study investigated the antibacterial activity of a complex ester, 9-octadecanoic acid-hexadecanoic acid-tetrahydrofuran-3,4-diyl ester, derived from neem oil. researchgate.netepa.gov The study determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against several bacterial strains. The findings indicated varying levels of efficacy against different bacteria, highlighting the selective nature of the antibacterial action. researchgate.netepa.gov
Antibacterial Activity of 9-Octadecanoic Acid-Hexadecanoic Acid-Tetrahydrofuran-3,4-Diyl Ester
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 20 |
| Escherichia coli | 5 | 20 |
| Salmonella sp. | 10 | 10 |
Data sourced from studies on a complex octadecanoate derivative. researchgate.netepa.gov
Furthermore, research on 9-octadecenoic acid, methyl ester, has identified it as a compound with both antibacterial and anticancer potential. gjesm.net Similarly, various extracts of propolis containing octadecanoic acid and its esters have shown significant antimicrobial activity against a spectrum of bacteria and fungi, including Staphylococcus mutans, Listeria monocytogenes, and Candida albicans. cabidigitallibrary.org These findings underscore the potential of octadecanoate derivatives as a source of new antimicrobial agents.
Evaluation of Modulatory Effects on Cellular Differentiation Processes
Long-chain fatty acids and their esters are integral to cellular structure and signaling, playing a crucial role in processes such as cellular differentiation. Fatty acid metabolism is intricately linked to the maintenance of stem cell pluripotency and their differentiation into specialized cell types. alliedacademies.org Very-long-chain fatty acids (VLCFAs) are precursors for sphingolipids, which are involved in regulating cell cycle progression and differentiation. nih.gov
The process of spermatogenesis provides a clear example of the role of lipids in cellular differentiation. During the differentiation of spermatogenic cells, there are significant changes in the composition of lipids containing long-chain and very-long-chain polyenoic fatty acids. researchgate.net Specifically, a dramatic increase in the ratio of 2-hydroxy very-long-chain polyunsaturated fatty acids (VLCPUFA) to non-hydroxy VLCPUFA in sphingomyelins and ceramides (B1148491) is a key indicator of differentiation. researchgate.net
Human induced pluripotent stem cells (hiPSCs) are another area where the influence of fatty acids on differentiation is evident. The maturation of hiPSC-derived cardiomyocytes is accompanied by a metabolic shift from glycolysis to the β-oxidation of fatty acids, indicating the importance of fatty acid metabolism in the functional development of these cells. imrpress.com
Analysis of Ligand Binding Affinities with Specific Receptors (e.g., Vitamin D Receptor)
The vitamin D receptor (VDR), a member of the nuclear receptor superfamily, is a key regulator of numerous biological processes. wikipedia.orgmdpi.com While its primary ligand is calcitriol (B1668218) (the active form of vitamin D), other molecules, including certain fatty acids and their derivatives, have been shown to interact with it. wikipedia.org
The VDR has been found to selectively bind to certain omega-3 and omega-6 polyunsaturated fatty acids (PUFAs) with low affinity, which can lead to the formation of transcriptionally active VDR-retinoid-X receptor (RXR) complexes. epa.gov The interaction between fatty acids and the vitamin D-binding protein (DBP), which transports vitamin D and its metabolites, has also been studied. nih.gov Palmitic acid, a saturated fatty acid, shows minimal competition with 25-hydroxycholecalciferol for binding to DBP, whereas arachidonic acid, a polyunsaturated fatty acid, demonstrates stronger competition. nih.gov This suggests that the structure of the fatty acid influences its interaction with components of the vitamin D signaling pathway.
Furthermore, studies on fatty acid-binding site environments have revealed differences between DBP and albumin, another major fatty acid transporter in the serum. nih.gov While both proteins bind fatty acids with high affinity, the specific microenvironments of their binding pockets differ, which may affect their respective roles in fatty acid transport and signaling. nih.gov
Enzymatic Biotransformation and Metabolite Characterization Studies
The metabolic fate of lipid esters is largely determined by enzymatic processes that modify their structure and function. Understanding these biotransformations is essential for elucidating their physiological roles and potential bioactivities.
Role of Cytochrome P450 Enzymes in Hydroxylation and Metabolism (e.g., CYP3A4)
The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids and their esters. CYP3A4 is a particularly important enzyme in this regard, known for its involvement in the metabolism of numerous drugs and other xenobiotics. nih.gov
Research has shown that CYP3A4 can metabolize arachidonic acid to produce epoxyeicosatrienoic acids (EETs), which are signaling molecules with various biological activities. nih.gov Specifically, CYP3A4 has been identified as an arachidonic acid epoxygenase, synthesizing (±)-8,9-, (±)-11,12-, and (±)-14,15-EETs. nih.gov The metabolism of other compounds, such as the progestin dienogest, is also primarily mediated by CYP3A4 through hydroxylation and other reactions. wikipedia.org
The metabolism of various substrates by CYP3A4 can be influenced by the presence of other compounds that act as inhibitors or inducers of the enzyme. nih.gov This highlights the complex interplay of factors that can affect the biotransformation of lipid esters and other molecules in the body.
Identification and Characterization of Enzymatic Degradation Products
The enzymatic degradation of esters is a fundamental process in their metabolism. Lipases and esterases are key enzymes involved in the hydrolysis of ester bonds, leading to the release of the constituent alcohol and carboxylic acid. The enzymatic hydrolysis of various esters has been studied to understand their stability and metabolic pathways.
For example, the enzymatic resolution of racemic 2,3-epoxy propyl esters can be achieved through hydrolysis, demonstrating the stereo-selectivity of certain enzymes. researchgate.net Similarly, the enzymatic hydrolysis of propylene (B89431) glycol-containing prodrugs has been shown to proceed in a stepwise manner, first yielding an intermediate propylene glycol ester before complete hydrolysis to the parent compound. nih.gov
The enzymatic synthesis and hydrolysis of hydroxycinnamic acid esters have also been extensively studied. ethz.ch These studies provide insights into the reaction kinetics and substrate specificity of the enzymes involved, which is crucial for understanding the breakdown of more complex esters like 3-(3-Hydroxypropoxy)propyl octadecanoate. The degradation of such a molecule would likely involve the hydrolysis of the octadecanoate ester bond, releasing octadecanoic acid and 3-(3-hydroxypropoxy)propan-1-ol. Further metabolism of these products would then ensue.
Elucidation of Metabolic Pathways for Alkoxy-Ester Compounds
The metabolic fate of alkoxy-ester compounds, such as this compound, is primarily dictated by the enzymatic cleavage of the ester bond, a common pathway for lipid metabolism. While direct metabolic studies on this compound are not extensively documented in publicly available research, its metabolism can be predicted based on the well-established pathways for analogous lipid esters and ethers. The metabolic process is anticipated to involve two main stages: the hydrolysis of the ester linkage and the subsequent metabolism of the resulting fatty acid and alkoxy-alcohol fragments.
The initial and most significant metabolic step for lipid esters is enzymatic hydrolysis, predominantly catalyzed by a class of enzymes known as lipases. wur.nlresearchgate.netaocs.org These enzymes are ubiquitous in biological systems and are responsible for breaking down dietary fats and mobilizing stored lipids. researchgate.netaocs.org The hydrolysis of the ester bond in this compound would yield octadecanoic acid (stearic acid) and 3-(3-hydroxypropoxy)propan-1-ol.
Enzymatic Hydrolysis of the Ester Bond
Lipases, such as pancreatic lipase (B570770) and gastric lipase, are key enzymes in the digestion of dietary lipids. researchgate.netaocs.org They act at the lipid-water interface to hydrolyze the ester linkages of triacylglycerols and other lipid esters. wur.nl This process releases fatty acids and glycerol (B35011) or, in this case, an alkoxy-alcohol. The general reaction for the hydrolysis of an ester is as follows:
RCOOR' + H₂O --(Lipase)--> RCOOH + R'OH
In the case of this compound, the reaction would be:
CH₃(CH₂)₁₆COO(CH₂)₃O(CH₂)₃OH + H₂O --(Lipase)--> CH₃(CH₂)₁₆COOH + HO(CH₂)₃O(CH₂)₃OH
The rate and extent of this hydrolysis can be influenced by the chemical structure of the ester, including the nature of the fatty acid and the alcohol moiety. researchgate.net
Key Enzymes in Lipid Ester Hydrolysis
| Enzyme | Source | Primary Function | Substrate Specificity |
|---|---|---|---|
| Pancreatic Lipase | Pancreas | Digestion of dietary triacylglycerols | Hydrolyzes ester bonds at the sn-1 and sn-3 positions of glycerol researchgate.net |
| Gastric Lipase | Stomach | Initiates fat digestion | Shows stereospecificity for the sn-3 position of glycerol researchgate.net |
| Carboxyl Ester Lipase | Pancreas, lactating mammary gland | Hydrolyzes various esters, including cholesterol esters and monoglycerides (B3428702) researchgate.netaocs.org | Broad substrate specificity |
| Hormone-Sensitive Lipase | Adipose tissue | Mobilization of stored triacylglycerols | Hydrolyzes triacylglycerols and diacylglycerols |
Metabolism of Octadecanoic Acid (Stearic Acid)
Following its release, octadecanoic acid, a common saturated fatty acid, enters the well-established metabolic pathway of β-oxidation. libretexts.org This process occurs within the mitochondria and peroxisomes and involves a cyclical series of four reactions that sequentially shorten the fatty acid chain by two carbon atoms, producing acetyl-CoA, NADH, and FADH₂. The acetyl-CoA can then enter the citric acid cycle for complete oxidation to carbon dioxide and water, generating a significant amount of ATP.
Metabolism of 3-(3-Hydroxypropoxy)propan-1-ol
The metabolic pathway for the alkoxy-alcohol fragment, 3-(3-hydroxypropoxy)propan-1-ol, is less characterized than that of fatty acids. However, based on the metabolism of similar compounds like alcohol ethoxylates, it is likely to undergo oxidation. nih.gov The primary alcohol groups can be oxidized to aldehydes and then to carboxylic acids by alcohol and aldehyde dehydrogenases. nih.gov The ether linkage may be cleaved, although this is generally a more minor metabolic pathway for such compounds. nih.gov The resulting smaller molecules can then enter central metabolic pathways.
Predicted Metabolic Fate of this compound Components
| Component | Primary Metabolic Pathway | Key Intermediates | End Products |
|---|---|---|---|
| Octadecanoic Acid | β-Oxidation | Acetyl-CoA, NADH, FADH₂ | CO₂, H₂O, ATP |
| 3-(3-Hydroxypropoxy)propan-1-ol | Oxidation | Corresponding aldehydes and carboxylic acids | Further metabolized or excreted |
Computational and Theoretical Chemistry Studies of 3 3 Hydroxypropoxy Propyl Octadecanoate
Molecular Docking Simulations for Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(3-Hydroxypropoxy)propyl octadecanoate, this method could be employed to understand its potential interactions with biological macromolecules, such as enzymes or receptors.
The process would involve generating a 3D model of this compound and docking it into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores typically indicating a more stable interaction. For instance, if investigating its potential as a skin penetration enhancer, one might dock the molecule with proteins found in the skin's stratum corneum. While specific studies on this compound are lacking, the general approach is widely used to screen large libraries of compounds for their potential biological activity. mdpi.comresearchgate.net
Table 1: Illustrative Data from a Hypothetical Molecular Docking Simulation
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Keratin | -5.8 | Hydrogen bond with Serine, Alanine |
| Fatty Acid Synthase | -7.2 | Hydrophobic interactions with Leucine, Valine |
Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from molecular docking simulations.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of a molecule. nih.gov For this compound, DFT could be used to calculate a variety of molecular properties.
These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic properties. For example, the distribution of electron density can indicate which parts of the molecule are more likely to engage in chemical reactions. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also important, as they relate to the molecule's ability to donate or accept electrons.
Table 2: Representative Data from a Hypothetical DFT Calculation
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is for illustrative purposes and represents the kind of information that would be generated from DFT calculations.
In Silico Prediction of Bioactivity and Structure-Function Relationships
In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the biological activity of a chemical based on its molecular structure. nih.gov These models are built by establishing a mathematical relationship between the structural properties of a set of known compounds and their measured biological activity.
For this compound, a QSAR model could be used to predict properties like its skin permeability or potential toxicity. This would involve calculating a set of molecular descriptors for the compound, which are numerical representations of its structural and physicochemical properties. These descriptors would then be input into a pre-existing QSAR model to predict the desired activity. The development of robust QSAR models often requires large datasets of diverse compounds.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule.
Molecular dynamics (MD) simulations can provide a more dynamic picture by simulating the movement of atoms in the molecule over time. This can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a lipid bilayer. For a compound like this, MD simulations could be particularly useful for studying its behavior in biological membranes, which is relevant to its applications in cosmetics and drug delivery.
Spectroscopic Data Interpretation and Validation through Computational Modeling
Computational methods are frequently used to aid in the interpretation of experimental spectroscopic data, such as that from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By calculating the expected spectroscopic properties of a proposed structure, these can be compared with experimental data to confirm the structure's identity.
For this compound, DFT calculations could be used to predict its NMR chemical shifts and IR vibrational frequencies. Agreement between the calculated and experimental spectra would provide strong evidence for the correct structural assignment. This approach is particularly valuable for complex molecules where spectral interpretation can be challenging.
Environmental Behavior and Fate of 3 3 Hydroxypropoxy Propyl Octadecanoate
Assessment of Biodegradation Pathways in Aquatic and Terrestrial Environments
The biodegradability of 3-(3-Hydroxypropoxy)propyl octadecanoate is a key factor in determining its environmental persistence. The molecule is comprised of an octadecanoate (stearate) moiety linked via an ester bond to a propylene (B89431) glycol ether chain. Both of these structural components are known to be susceptible to microbial degradation.
The primary and most anticipated biodegradation pathway for this compound in both aquatic and terrestrial environments is the enzymatic hydrolysis of the ester linkage. This initial step would be catalyzed by extracellular or intracellular lipases and esterases produced by a wide range of microorganisms. This hydrolysis would yield two primary metabolites: octadecanoic acid (stearic acid) and 3-(3-hydroxypropoxy)propan-1-ol.
Octadecanoic acid is a naturally occurring long-chain fatty acid and is readily biodegradable under both aerobic and anaerobic conditions. The aerobic degradation of straight-chain fatty acids proceeds via the β-oxidation pathway, where the fatty acid is sequentially shortened by two-carbon units, ultimately leading to the formation of acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.
The second hydrolysis product, 3-(3-hydroxypropoxy)propan-1-ol , belongs to the family of propylene glycol ethers. Propylene glycol ethers are generally considered to be biodegradable. nih.govresearchgate.net The rate of biodegradation can be influenced by factors such as the degree of microbial acclimation and the availability of nutrients. rawsource.com The degradation of the propylene glycol ether moiety would likely proceed through oxidation of the terminal alcohol groups to carboxylic acids, followed by further metabolism.
Given the ready biodegradability of its constituent parts, it is highly probable that this compound would be classified as readily biodegradable. Studies on similar long-chain alkyl esters have shown that they are susceptible to anaerobic biodegradation in environments like marine sediments. researchgate.net
Interactive Data Table: Predicted Biodegradation of this compound and its Metabolites
| Compound | Structural Moiety | Predicted Biodegradability | Primary Degradation Pathway |
| This compound | Ester of a long-chain fatty acid and a propylene glycol ether | Readily Biodegradable | Ester Hydrolysis |
| Octadecanoic acid | Long-chain fatty acid | Readily Biodegradable | β-oxidation |
| 3-(3-hydroxypropoxy)propan-1-ol | Propylene glycol ether | Readily Biodegradable | Oxidation |
Evaluation of Environmental Persistence and Potential for Bioaccumulation
The environmental persistence of a chemical is its ability to remain in the environment without being degraded. Based on the high likelihood of ready biodegradability, this compound is expected to have low environmental persistence. epa.gov In aquatic and soil environments, microbial degradation is anticipated to be the primary removal mechanism.
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The potential for a chemical to bioaccumulate is often correlated with its octanol-water partition coefficient (Kow), a measure of its hydrophobicity.
The long C18 alkyl chain of the octadecanoate moiety suggests a high Kow value for this compound, which would indicate a potential for bioaccumulation. However, the hydrophilic propylene glycol ether portion of the molecule would somewhat counteract this hydrophobicity. More importantly, the potential for bioaccumulation is significantly mitigated if the substance is readily metabolized by the organism.
For long-chain fatty acid esters, it is generally observed that while they may have high Kow values, their bioaccumulation potential is low due to rapid metabolism (hydrolysis of the ester bond) within organisms. nih.govnih.gov The resulting fatty acid and alcohol can then be incorporated into normal metabolic pathways. Therefore, despite the presence of a long alkyl chain, significant bioaccumulation of this compound in organisms is not expected. Studies on propylene glycol ethers also indicate a low potential for accumulation in aquatic food chains. nih.govresearchgate.net
Regulatory Frameworks and Listing Status in Chemical Inventories
The regulatory status of a chemical is determined by its inclusion in various national and regional chemical inventories. Without a specific Chemical Abstracts Service (CAS) number for this compound, a definitive search of these inventories is not possible. However, the regulatory status of its constituent chemical classes can provide some insight.
Propylene Glycol Ethers (P-series): In general, P-series glycol ethers are subject to less stringent regulations than their ethylene (B1197577) glycol ether (E-series) counterparts, some of which are classified as reproductive toxicants. P-series glycol ethers are used in a wide range of industrial and consumer products. jrhessco.comfactmr.comglycol-ethers.eu For example, propylene glycol butyl ether is listed on several international chemical inventories, including those in Australia (AIIC), Canada (DSL), China (IECSC), the European Union (ECSI and REACH), and the United States (TSCA). carlroth.com
Long-Chain Fatty Acid Esters: These substances are widely used in cosmetics, food, and as inert ingredients in pesticide formulations. epa.gov Many polyglycerol esters of fatty acids are approved for use in food by the U.S. Food and Drug Administration (FDA) under Title 21 of the Code of Federal Regulations (CFR) § 172.854. ecfr.gov Similarly, certain methyl esters of fatty acids are permitted for use in animal feed under specific conditions (21 CFR § 573.637). findlaw.com
Given the favorable toxicological and environmental profiles of both propylene glycol ethers and long-chain fatty acid esters, it is likely that this compound, if assessed, would be considered to have a low order of environmental concern. However, its specific listing status in major chemical inventories such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, the TSCA (Toxic Substances Control Act) in the United States, and others remains unconfirmed without a CAS number.
Emerging Research Frontiers and Future Perspectives for 3 3 Hydroxypropoxy Propyl Octadecanoate Research
Development of Sustainable Synthetic Methodologies and Green Chemistry Approaches
The synthesis of esters like 3-(3-hydroxypropoxy)propyl octadecanoate has traditionally relied on conventional chemical methods that can be energy-intensive and may utilize hazardous reagents. The contemporary focus has shifted towards green chemistry principles to develop more sustainable and environmentally friendly synthetic routes. nih.govrsc.org Key advancements in this area include the use of enzymatic catalysis and the optimization of reaction conditions to minimize waste and energy consumption.
One of the most promising green approaches is the use of lipases for esterification and transesterification reactions. acs.org Lipases are enzymes that can catalyze the formation of ester bonds with high specificity and efficiency under mild conditions. This enzymatic approach avoids the need for harsh catalysts and high temperatures, thereby reducing the environmental footprint of the synthesis. For instance, immobilized lipases have been successfully employed for the synthesis of various fatty acid esters, offering the additional benefit of catalyst recyclability. researchgate.net
| Green Chemistry Approach | Description | Potential Advantages |
| Enzymatic Catalysis | Use of lipases to catalyze the esterification reaction between octadecanoic acid and 1,3-propanediol (B51772). | High selectivity, mild reaction conditions, reduced byproducts, and catalyst reusability. acs.orgresearchgate.net |
| Renewable Feedstocks | Sourcing octadecanoic acid from plant oils and 1,3-propanediol from microbial fermentation. | Reduced reliance on fossil fuels and lower carbon footprint. rsc.org |
| Solvent-Free Reactions | Conducting the synthesis in the absence of organic solvents, or using green solvents like supercritical fluids. | Minimized solvent-related waste and environmental pollution. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction rate. | Reduced reaction times and energy consumption compared to conventional heating. |
Integration with Advanced High-Throughput Screening for Novel Bioactivities
Identifying novel biological activities of compounds like this compound is crucial for uncovering their therapeutic or industrial potential. High-throughput screening (HTS) offers a rapid and efficient method to test a large number of compounds against various biological targets. This technology can be instrumental in discovering previously unknown applications for this ester.
HTS workflows typically involve miniaturized assays, automated liquid handling systems, and sensitive detection methods to evaluate the effect of a compound on a specific biological process. For a molecule like this compound, HTS could be employed to screen for a wide range of bioactivities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects. For example, fatty acid mimetics have been identified as agonists for nuclear receptors through activity screening, highlighting the potential for discovering such activities in related molecules. scilit.com
The integration of HTS with computational approaches, such as virtual screening and quantitative structure-activity relationship (QSAR) modeling, can further enhance the efficiency of the discovery process. These computational tools can help to prioritize compounds for screening and to predict their potential bioactivities based on their chemical structure.
Exploration of Derivatization for Enhanced or Targeted Biological Actions
Derivatization, or the chemical modification of a molecule, is a powerful strategy to enhance its biological activity, improve its physicochemical properties, or target it to specific sites of action. For this compound, the presence of a free hydroxyl group provides a convenient handle for chemical modification.
A variety of functional groups can be introduced at the hydroxyl position to create a library of derivatives with potentially improved or novel biological actions. For instance, the functionalization of soy fatty acid alkyl esters has been explored to create bioplasticizers, demonstrating how modification of the fatty acyl chain can lead to new applications. researchgate.net Similarly, derivatization of this compound could be explored to modulate its properties for specific biological applications.
Potential derivatization strategies could include:
Esterification: Introducing another acyl group to create a diester, which could alter its lipophilicity and cellular uptake.
Etherification: Forming an ether linkage to introduce different functional groups, such as polyethylene (B3416737) glycol (PEG) to improve solubility.
Glycosylation: Attaching a sugar moiety to potentially enhance bioavailability or target specific lectin receptors.
The resulting library of derivatives can then be subjected to high-throughput screening to identify compounds with enhanced potency or novel biological activities.
Contribution to Lipidomics Research and Metabolite Profiling
Lipidomics is the large-scale study of lipids in biological systems. As a unique ester, this compound and its potential metabolites could be of significant interest in lipidomics research. The identification and quantification of this compound in biological matrices can provide insights into its metabolic fate and its interaction with endogenous lipid networks.
Advanced analytical platforms, particularly those based on mass spectrometry coupled with chromatography, are the cornerstone of lipidomics. creative-proteomics.com These techniques can be used to develop targeted methods for the detection and quantification of this compound in complex biological samples such as plasma, tissues, and cell cultures.
The integration of data on this ester into broader metabolite profiling studies can help to elucidate its physiological roles and its potential as a biomarker for certain conditions. For example, the profiling of fatty acid methyl esters (FAMEs) is a common approach in lipidomics to understand lipid metabolism. creative-proteomics.com Similar methodologies could be adapted to study the metabolism and distribution of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
A thorough understanding of the chemical structure and properties of this compound is fundamental for all aspects of its research and development. Advanced spectroscopic techniques are indispensable for its unambiguous structural elucidation and characterization.
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this purpose. HRMS provides precise mass information, which is crucial for confirming the elemental composition of the molecule. NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, allows for the complete assignment of the proton and carbon signals, thereby confirming the connectivity of the atoms within the molecule.
The table below outlines the key spectroscopic techniques and the information they provide for the characterization of this compound.
| Spectroscopic Technique | Information Provided |
| ¹H NMR | Provides information about the number and chemical environment of protons, confirming the presence of the propyl, propoxy, and octadecanoate moieties. |
| ¹³C NMR | Reveals the number and types of carbon atoms, including the carbonyl carbon of the ester and the carbons bearing hydroxyl and ether functionalities. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the overall structure of the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and elemental composition, providing definitive confirmation of the molecular formula. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups, such as the ester carbonyl (C=O), hydroxyl (O-H), and ether (C-O-C) bonds. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(3-hydroxypropoxy)propyl octadecanoate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves esterification reactions between hydroxypropoxypropyl alcohol and octadecanoic acid, catalyzed by acid catalysts (e.g., sulfuric acid or immobilized lipases). Purification may require column chromatography using silica gel or reverse-phase HPLC, depending on the presence of byproducts like unreacted fatty acids or oligomers . Purity validation should employ NMR (¹H/¹³C), mass spectrometry (ESI-MS), and FT-IR to confirm structural integrity and absence of contaminants.
Q. What analytical techniques are most effective for characterizing this compound’s physicochemical properties?
- Methodological Answer : Key techniques include:
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.
- DSC (Differential Scanning Calorimetry) : Determine melting points and phase transitions.
- HPLC-MS : Quantify purity and identify degradation products.
- Dynamic Light Scattering (DLS) : Evaluate solubility in lipid-based matrices .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use tightly sealed goggles, nitrile gloves (tested for chemical resistance), and lab coats. Avoid dust formation via controlled weighing in fume hoods. Store in airtight containers at 2–8°C to prevent hydrolysis . Emergency measures for spills include using inert absorbents (e.g., vermiculite) and avoiding water to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
- Methodological Answer : Design a factorial experiment (e.g., 2³ design) to systematically test pH (4–10), temperature (25–60°C), and ionic strength. Monitor degradation via HPLC-MS and kinetic modeling. Compare results against databases like ChemIDplus or HSDB to identify outliers and validate hypotheses . Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. What theoretical frameworks guide the study of this compound’s interactions with lipid bilayers or surfactants?
- Methodological Answer : Link studies to the Hydrophilic-Lipophilic Balance (HLB) theory for emulsification behavior or Molecular Dynamics (MD) simulations to predict membrane permeability. Experimental validation can involve Langmuir troughs to measure surface tension and neutron scattering for structural analysis .
Q. How can researchers optimize experimental designs to study its enzymatic hydrolysis pathways?
- Methodological Answer : Use response surface methodology (RSM) to optimize variables like enzyme concentration (e.g., lipase from Candida antarctica), substrate molar ratio, and reaction time. Monitor hydrolysis products via TLC or GC-MS. Compare kinetic parameters (e.g., Km, Vmax) across enzyme isoforms .
Q. What advanced toxicological screening approaches are applicable despite limited hazard data?
- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using HepG2 or Caco-2 cell lines. Cross-reference structural analogs (e.g., octadecanoate esters) in ToxNet or ECHA databases to infer potential hazards. Prioritize in silico tools like OECD QSAR Toolbox for risk assessment .
Key Research Challenges
- Synthesis Scalability : Batch vs. continuous flow reactors may impact yield due to viscosity of octadecanoic acid .
- Data Gaps : Limited ecotoxicology data necessitates predictive modeling using tools like EPI Suite .
- Interdisciplinary Links : Collaborate with computational chemists to refine force field parameters for MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
